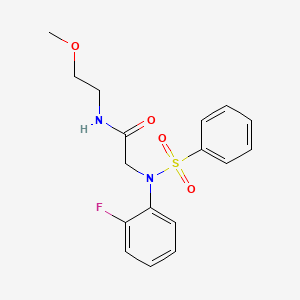![molecular formula C14H12N2O6S B3920837 N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine CAS No. 6237-07-6](/img/structure/B3920837.png)
N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine
Vue d'ensemble
Description
N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine (NPG) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The purpose of
Mécanisme D'action
N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine inhibits cysteine proteases by covalently modifying the active site cysteine residue of the enzyme. The nitrophenylsulfonate group of this compound reacts with the thiol group of the cysteine residue, forming a stable thionitrobenzenesulfonate adduct. This covalent modification irreversibly inactivates the enzyme, leading to a decrease in its activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cathepsin B and L, with IC50 values in the nanomolar range. It has also been shown to have selectivity for these enzymes over other cysteine proteases such as cathepsin H and papain. In addition, this compound has been shown to inhibit the invasion and migration of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine in lab experiments is its high potency and selectivity for cathepsin B and L. This allows for the specific inhibition of these enzymes without affecting other cysteine proteases. However, one limitation of using this compound is its irreversible inhibition of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Orientations Futures
There are several future directions for the use of N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine in scientific research. One direction is the development of this compound-based probes for imaging cysteine proteases in vivo. Another direction is the design of this compound analogs with improved selectivity and potency for specific cysteine proteases. Additionally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may enhance its anti-cancer activity.
Applications De Recherche Scientifique
N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine has been used as a tool for studying cysteine proteases, which are involved in various biological processes such as apoptosis, antigen processing, and protein degradation. This compound has been shown to selectively inhibit cathepsin B and L, two cysteine proteases that are implicated in cancer, inflammation, and neurodegenerative diseases. In addition, this compound has been used as a probe for identifying cysteine proteases in complex biological samples such as cell lysates and tissue extracts.
Propriétés
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-6-2-1-3-7-11)23(21,22)13-9-5-4-8-12(13)16(19)20/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUWEJOPTWSFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327021 | |
| Record name | NSC626983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6237-07-6 | |
| Record name | NSC626983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



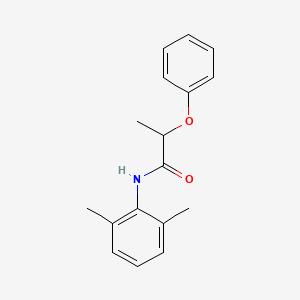
![N-(2-methoxyethyl)-3,5-dimethyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3920761.png)
![(5-chloro-2-methoxyphenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3920766.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3920776.png)
![4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3920778.png)
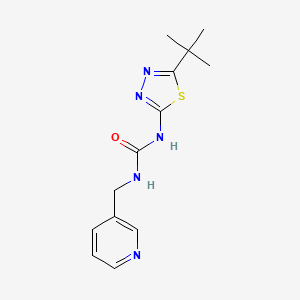
![3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3920785.png)

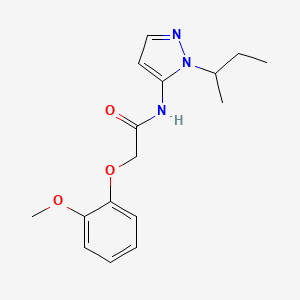
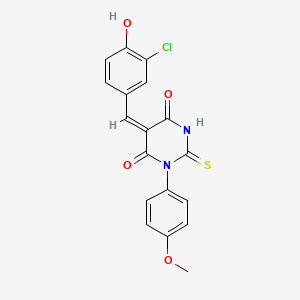
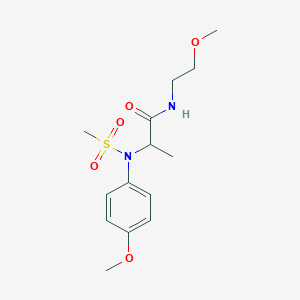
![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B3920845.png)
